
6-Acetylphenanthren-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-acetyl-3-phenanthryl acetate is an organic compound with the molecular formula C18H14O3 and a molecular weight of 278.31. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains both acetyl and acetate functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-3-phenanthryl acetate typically involves the acetylation of 3-phenanthrol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of 6-acetyl-3-phenanthryl acetate may involve a continuous flow process to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-acetyl-3-phenanthryl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: 6-hydroxy-3-phenanthryl acetate.
Substitution: Various substituted phenanthrene derivatives depending on the electrophile used.
Scientific Research Applications
6-acetyl-3-phenanthryl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving polycyclic aromatic hydrocarbons and their biological effects.
Medicine: Research into potential therapeutic applications, including anti-cancer properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-acetyl-3-phenanthryl acetate involves its interaction with various molecular targets. The acetyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The phenanthrene moiety can intercalate into DNA, affecting gene expression and potentially leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-6-phenanthryl acetate
- 9-acetyl-7-isopropyl-1-methyl-3-phenanthryl acetate
- 4-acetyl-3-hydroxyphenyl acetate
Uniqueness
6-acetyl-3-phenanthryl acetate is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5346-01-0 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(6-acetylphenanthren-3-yl) acetate |
InChI |
InChI=1S/C18H14O3/c1-11(19)15-6-5-13-3-4-14-7-8-16(21-12(2)20)10-18(14)17(13)9-15/h3-10H,1-2H3 |
InChI Key |
XKSUOAMGEJABCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC3=C2C=C(C=C3)OC(=O)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


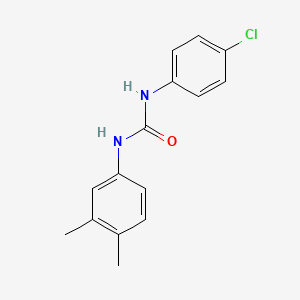
![[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol](/img/structure/B11959704.png)
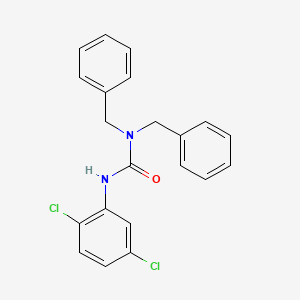

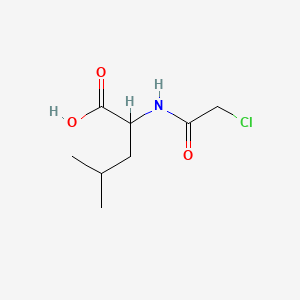
![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)
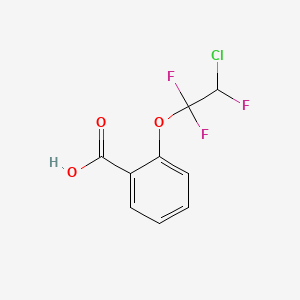
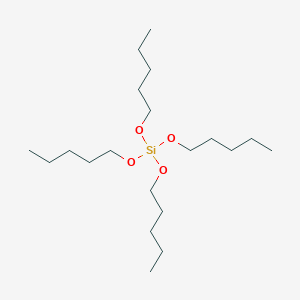
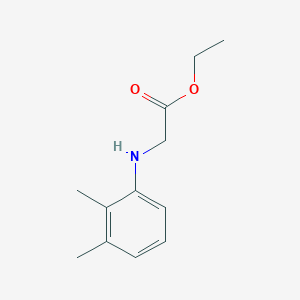

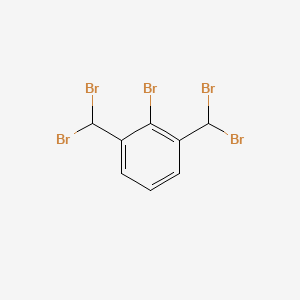


![4-(pyridin-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11959784.png)
